

# Introduction: The Structural Context of N,5-Dimethyl-2-nitroaniline

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## Compound of Interest

Compound Name: *N,5-Dimethyl-2-nitroaniline*

CAS No.: 65081-42-7

Cat. No.: B1600609

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**N,5-Dimethyl-2-nitroaniline** is an aromatic compound featuring a benzene ring substituted with three key functional groups: a tertiary amine (N-methyl), a methyl group, and a nitro group. The relative positions of these groups—particularly the electron-donating dimethylamino group and the strongly electron-withdrawing nitro group—create a unique electronic environment that profoundly influences its spectroscopic signature. Understanding this signature is critical for confirming its identity in a synthesis reaction, assessing its purity, and predicting its reactivity.

This guide will systematically dissect the Infrared (IR), Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), and Mass Spectrometry (MS) data expected for this compound. Each section will present a self-validating protocol, ensuring that the described methodology provides a robust and reproducible analysis.

Caption: Molecular Structure of **N,5-Dimethyl-2-nitroaniline**.

## Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. For **N,5-Dimethyl-2-nitroaniline**, our primary targets are the nitro group (NO<sub>2</sub>) vibrations and the various C-H and C-N bonds. The absence of an N-H stretch (typically ~3300-3500 cm<sup>-1</sup>) is a crucial piece of evidence confirming the tertiary nature of the amine. The energy of the NO<sub>2</sub> stretches is particularly informative, as it can be influenced by conjugation with the aromatic ring.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small, solid sample (approx. 1-2 mg) of **N,5-Dimethyl-2-nitroaniline** directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed, which minimizes sample manipulation and potential contamination.
- Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
  - Scan Range: 4000–400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>
  - Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.
- Data Acquisition:
  - Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> absorptions.
  - Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.

## Data Presentation & Interpretation



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. For this molecule,  $^1\text{H}$  NMR will confirm the number and connectivity of protons, while  $^{13}\text{C}$  NMR will identify all unique carbon environments. The chemical shifts are highly predictable based on the electron-donating and -withdrawing effects of the substituents. The ortho nitro group will strongly deshield adjacent protons and carbons, while the para dimethylamino group will shield its corresponding positions.

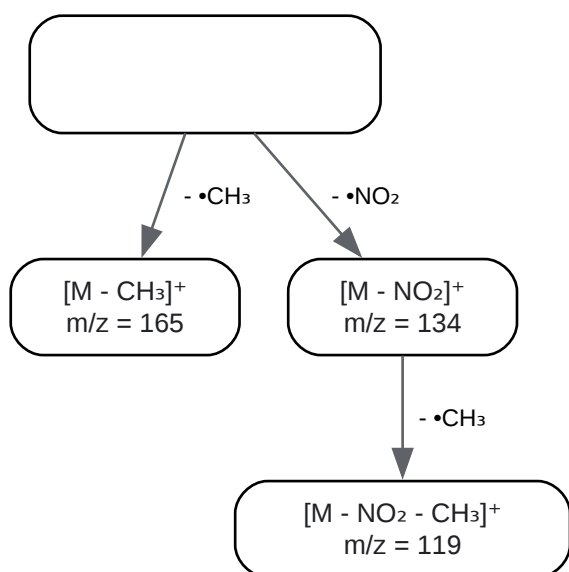
### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR



## FULL PROTOCOL TRUNCATED

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